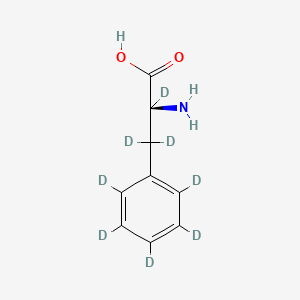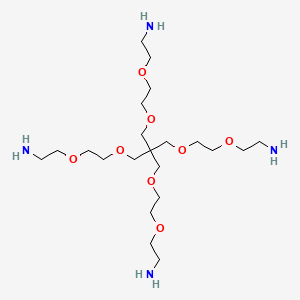
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the chemical formula C20H33NO8. It is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which enhance its stability and solubility. It is primarily used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-L-glutamic acid.
Esterification: The carboxyl group of N-Boc-L-glutamic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step yields N-Boc 1-O-t-Butyl L-glutamic acid.
Dehydration: The hydroxyl group at the 6-position is removed through a dehydration reaction, often using reagents like thionyl chloride or phosphorus oxychloride, resulting in N-Boc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid.
Second Boc Protection: The final step involves the protection of the remaining amino group with another Boc group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the synthesis and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Modified derivatives with altered functional groups.
Scientific Research Applications
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and metabolic disorders.
Biological Studies: It is used in studies involving amino acid metabolism and protein synthesis.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting groups enhance its stability and solubility, allowing it to be used in various chemical reactions. The tert-butyl ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in organic synthesis. The compound’s effects are primarily exerted through its ability to undergo hydrolysis, substitution, and other reactions, leading to the formation of biologically active derivatives.
Comparison with Similar Compounds
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid can be compared with other similar compounds, such as:
N-Boc-L-Glutamic Acid: This compound has only one Boc protecting group and lacks the tert-butyl ester group, making it less stable and soluble.
N,N-Diboc-L-Glutamic Acid: This compound has two Boc protecting groups but lacks the tert-butyl ester group, making it less versatile in organic synthesis.
N-Boc 1-O-t-Butyl L-Glutamic Acid: This compound has one Boc protecting group and a tert-butyl ester group but lacks the second Boc group, making it less stable.
The uniqueness of this compound lies in its combination of two Boc protecting groups and a tert-butyl ester group, which enhance its stability, solubility, and versatility in organic synthesis.
Properties
CAS No. |
1480890-33-2 |
|---|---|
Molecular Formula |
C₂₀H₃₅NO₇ |
Molecular Weight |
401.49 |
Synonyms |
N,N-Bis[(1,1-dimethylethoxy)carbonyl]-6-oxo-L-norleucine 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







